
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt is a chemical compound with the molecular formula C17H12NNaO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring system, a carboxamide group, and a phenyl group, making it a versatile molecule for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt typically involves the condensation of 2-hydroxy-3-naphthoic acid with aniline in the presence of a condensing agent such as phosphorus trichloride. The reaction is carried out in a solvent like chlorobenzene or toluene. The process involves neutralization, distillation, filtration, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amines, alcohols, and quinones. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
科学的研究の応用
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a coupling component in the synthesis of azo dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: This compound has a similar structure but with a methyl group on the phenyl ring.
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-: This derivative contains methoxy groups on the phenyl ring.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound features a naphthalenyl group instead of a phenyl group.
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
68556-06-9 |
|---|---|
分子式 |
C17H12NNaO2 |
分子量 |
285.27 g/mol |
IUPAC名 |
sodium;3-(phenylcarbamoyl)naphthalen-2-olate |
InChI |
InChI=1S/C17H13NO2.Na/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14;/h1-11,19H,(H,18,20);/q;+1/p-1 |
InChIキー |
JKGIEFOEBSORIY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
関連するCAS |
92-77-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


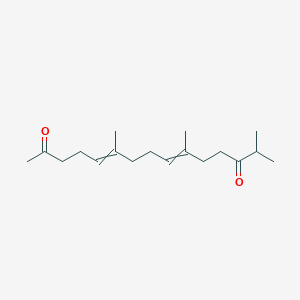
![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
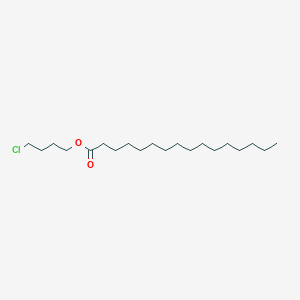
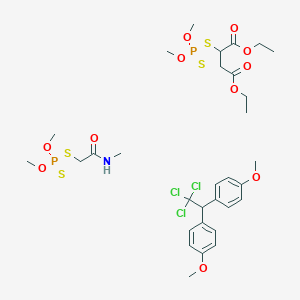
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
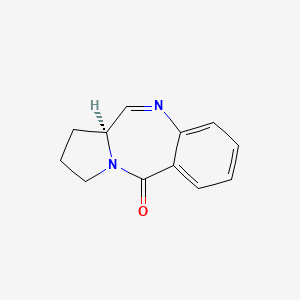
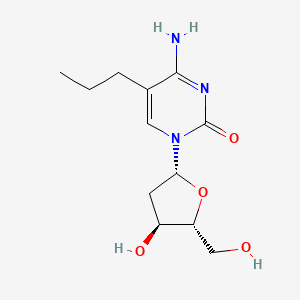
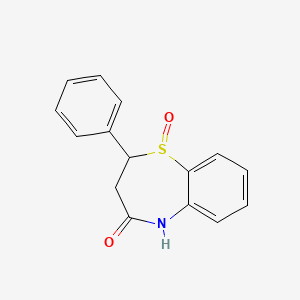

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
